Navigating the Solubility Landscape of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole: A Technical Guide for Drug Development Professionals
Navigating the Solubility Landscape of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole: A Technical Guide for Drug Development Professionals
Abstract
1-(2-fluoroethyl)-4-iodo-1H-pyrazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its strategic importance lies in the versatile reactivity of the C-I bond for cross-coupling reactions and the influence of the fluoroethyl group on metabolic stability and binding interactions.[3] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This in-depth guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, offering a predictive framework and detailed experimental protocols for its characterization.
Introduction: The Significance of Solubility in Drug Discovery
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug development.[4][5] For a synthetic intermediate like 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, solubility dictates the choice of reaction conditions, influences reaction kinetics, and is a key determinant in the efficiency of purification processes such as crystallization and chromatography. In later stages, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and formulation options. This guide will delve into the specific solubility characteristics of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole, providing researchers with the necessary knowledge to optimize its handling and application.
Physicochemical Properties of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole: A Predictive Analysis
While specific experimental data for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole is not extensively published, we can infer its properties and solubility behavior by examining its structural components and comparing it to related molecules.
Molecular Structure:
Figure 2: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved material remains at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Safety and Handling Considerations
While a specific safety data sheet (SDS) for 1-(2-fluoroethyl)-4-iodo-1H-pyrazole may not be readily available, it is prudent to handle it with the same precautions as other halogenated pyrazole derivatives. [6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [9]* Storage: Store in a tightly sealed container in a cool, dry place. [10]
Conclusion
A comprehensive understanding of the solubility of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole is crucial for its effective application in pharmaceutical research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and has detailed experimental protocols for its accurate determination. By applying these principles and methods, researchers can optimize reaction conditions, streamline purification processes, and lay a solid foundation for the successful development of novel therapeutics.
References
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- University of the Pacific. (n.d.). Experimental determination of the solubility of small organic molecules in h 2 0 and d2 0 and.
- Unknown. (n.d.).
- ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF.
- ChemScene. (n.d.). 1443278-85-0 | 1-(2-Fluoroethyl)-4-iodo-3-methyl-1H-pyrazole.
- PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.
- Sigma-Aldrich. (2026, January 6).
- BLDpharm. (n.d.). 398152-63-1|1-(2-Fluoro-ethyl)-4-iodo-1h-pyrazole.
- Solubility of Things. (n.d.). Pyrazole.
- BASF. (2026, February 6).
- ResearchGate. (2025, August 10). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review.
- Unknown. (n.d.).
- MySkinRecipes. (n.d.). 1-(2,2-Difluoroethyl)-4-iodo-1h-pyrazole-3-carboxylicacid.
- INDOFINE Chemical Company, Inc. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- Thermo Fisher Scientific. (2025, September 22).
- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- PubMed. (2017, January 15). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities.
- PubChem. (n.d.). 3-(1,1-difluoroethyl)-4-iodo-1H-pyrazole | C5H5F2IN2 | CID 155821301.
- Benchchem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
- PubChem. (n.d.). 1-(2-chloroethyl)-4-iodo-1H-pyrazole | C5H6ClIN2 | CID 22064205.
- Chem-Impex. (n.d.). 4-Iodo-1H-pyrazole.
- Hoffman Fine Chemicals. (n.d.). 1049730-39-3 | 1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. indofinechemical.com [indofinechemical.com]
- 10. chemscene.com [chemscene.com]
